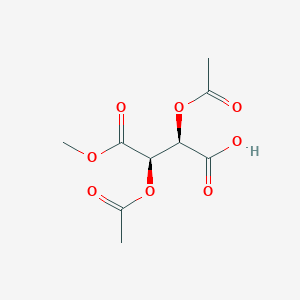
(R,R)-Tartaric Acid Monomethyl Ester Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R)-Tartaric Acid Monomethyl Ester Diacetate is a chiral compound derived from tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. This compound is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom. The (R,R) notation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Tartaric Acid Monomethyl Ester Diacetate typically involves the esterification of tartaric acid. One common method is the monohydrolysis of dicarboxylic esters, which can be achieved through silanolysis at elevated temperatures on a silica gel surface . The surface-bound silyl esters are then cleaved off under mild conditions to yield the desired monoester.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale esterification processes. These processes may include the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(R,R)-Tartaric Acid Monomethyl Ester Diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield tartaric acid and methanol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Tartaric acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
(R,R)-Tartaric Acid Monomethyl Ester Diacetate has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and stereochemistry.
Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (R,R)-Tartaric Acid Monomethyl Ester Diacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, reduction, or substitution reactions, depending on the conditions and reagents used. These reactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new products .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S,S)-Tartaric Acid Monomethyl Ester Diacetate: The enantiomer of (R,R)-Tartaric Acid Monomethyl Ester Diacetate, with different stereochemistry.
Methyl Tartarate: Another ester of tartaric acid, but with different functional groups.
Ethyl Tartarate: Similar to methyl tartarate but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and interactions in various applications. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Formule moléculaire |
C9H12O8 |
|---|---|
Poids moléculaire |
248.19 g/mol |
Nom IUPAC |
(2R,3R)-2,3-diacetyloxy-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C9H12O8/c1-4(10)16-6(8(12)13)7(9(14)15-3)17-5(2)11/h6-7H,1-3H3,(H,12,13)/t6-,7-/m1/s1 |
Clé InChI |
GVCSACPSWHMFIU-RNFRBKRXSA-N |
SMILES isomérique |
CC(=O)O[C@H]([C@H](C(=O)OC)OC(=O)C)C(=O)O |
SMILES canonique |
CC(=O)OC(C(C(=O)OC)OC(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


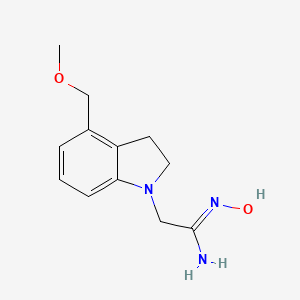
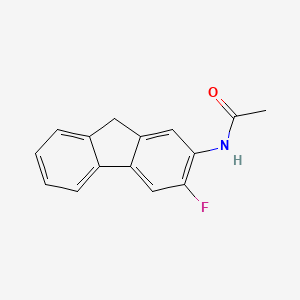
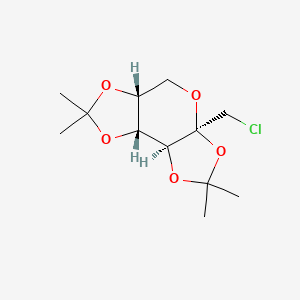
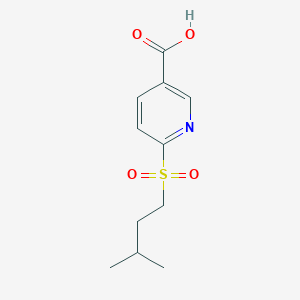
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13426038.png)
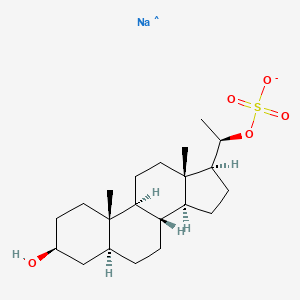

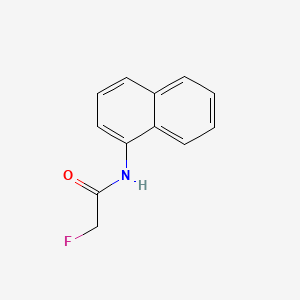
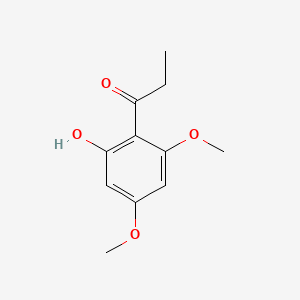
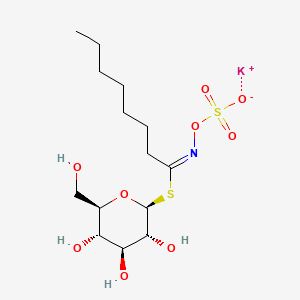
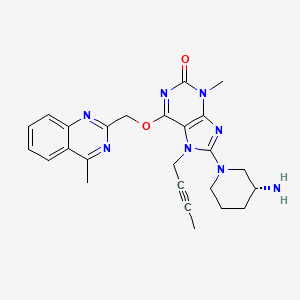
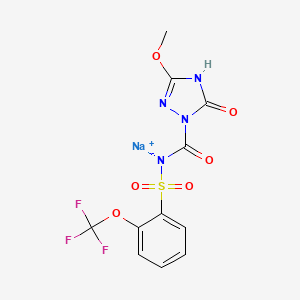
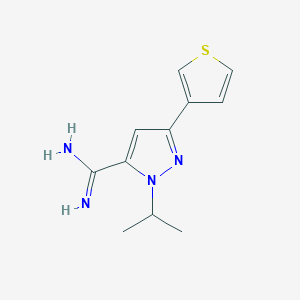
![4-((3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methyl-2-oxopyrrolidin-1-yl)-4-oxobutanoic acid](/img/structure/B13426087.png)
